REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[Ba+2].O=C(O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[C:19](=[O:22])([O-:21])[O-:20].[Na+:23].[Na+].C(=O)([O-])O.[Na+].O=C([O-])[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[K+]>C(O)(=O)C.O>[C:1](=[O:2])([O-:4])[O-:3].[Na+:23].[Na+:23].[C:19](=[O:20])([O-:22])[OH:21].[Na+:23] |f:0.1,3.4.5,6.7,8.9,12.13.14.15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ba+2]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
|
Name
|
|
Quantity
|
0.0468 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0.0636 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Thus, a sample for measurement was prepared
|
Type
|
WASH
|
Details
|
Elute
|
Type
|
CUSTOM
|
Details
|
to prepare a solution
|
Type
|
DISTILLATION
|
Details
|
in a graduated cylinder, distilled water
|
Type
|
ADDITION
|
Details
|
was further added to the solution such that the total amount of the solution
|
Type
|
CUSTOM
|
Details
|
Separation column
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CONCENTRATION
|
Details
|
adjusted such that gluconic acid concentration
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+].C(O)([O-])=O.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[Ba+2].O=C(O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[C:19](=[O:22])([O-:21])[O-:20].[Na+:23].[Na+].C(=O)([O-])O.[Na+].O=C([O-])[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[K+]>C(O)(=O)C.O>[C:1](=[O:2])([O-:4])[O-:3].[Na+:23].[Na+:23].[C:19](=[O:20])([O-:22])[OH:21].[Na+:23] |f:0.1,3.4.5,6.7,8.9,12.13.14.15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ba+2]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
|
Name
|
|
Quantity
|
0.0468 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0.0636 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Thus, a sample for measurement was prepared
|
Type
|
WASH
|
Details
|
Elute
|
Type
|
CUSTOM
|
Details
|
to prepare a solution
|
Type
|
DISTILLATION
|
Details
|
in a graduated cylinder, distilled water
|
Type
|
ADDITION
|
Details
|
was further added to the solution such that the total amount of the solution
|
Type
|
CUSTOM
|
Details
|
Separation column
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CONCENTRATION
|
Details
|
adjusted such that gluconic acid concentration
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+].C(O)([O-])=O.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |